

Effect of sterilization methods on PLGA scaffold integrity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *poly(D,L-lactide-co-glycolide)*

Cat. No.: *B1216819*

[Get Quote](#)

Technical Support Center: PLGA Scaffold Sterilization

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Poly(lactic-co-glycolic acid) (PLGA) scaffolds. It addresses common issues encountered during the sterilization of PLGA scaffolds and their impact on scaffold integrity.

Frequently Asked Questions (FAQs)

Q1: Which sterilization methods are commonly used for PLGA scaffolds?

A1: PLGA scaffolds are sensitive to high temperatures and pressure, limiting the choice of sterilization methods. Commonly employed techniques include ethylene oxide (ETO) gas, gamma irradiation, and low-temperature radio-frequency glow discharge (RFGD) plasma. Other methods that have been investigated include ethanol disinfection, peracetic acid, ultraviolet (UV) irradiation, hydrogen peroxide gas plasma (HPGP), and ozone gas. However, methods like autoclaving (steam sterilization) are generally unsuitable as they cause significant degradation and deformation of the scaffold structure.

Q2: How does gamma irradiation affect the integrity of PLGA scaffolds?

A2: Gamma irradiation can significantly impact the integrity of PLGA scaffolds. The high-energy radiation can cause chain scission of the polymer, leading to a substantial decrease in molecular weight, which can be as high as 50%. This reduction in molecular weight accelerates the degradation rate of the scaffold. Morphological changes, such as a wrinkled polymer skin and the appearance of nanopores, have also been observed after gamma irradiation. Furthermore, it can alter the thermal properties, including a decrease in the glass transition temperature (T_g) and melting temperature (T_m). While effective for sterilization, the significant changes to the scaffold's physical and chemical properties are a major drawback.

Q3: What are the effects of Ethylene Oxide (ETO) sterilization on PLGA scaffolds?

A3: Ethylene oxide (ETO) is a low-temperature sterilization method, making it a more suitable option for heat-sensitive PLGA scaffolds compared to autoclaving. However, ETO sterilization is not without its drawbacks. It can cause significant shrinkage of the scaffold, with volume reductions of up to 60% being reported. While the immediate effect on molecular weight may be less severe than gamma irradiation, ETO can still lead to a decrease in molecular weight. A major concern with ETO is the potential for residual toxic gas within the scaffold, which requires a thorough aeration process. Despite these issues, some studies recommend ETO as a suitable method when proper process validation is performed.

Q4: Is plasma sterilization a viable option for PLGA scaffolds?

A4: Yes, low-temperature plasma sterilization, such as radio-frequency glow discharge (RFGD) plasma or hydrogen peroxide gas plasma (HPGP), is considered a promising method for PLGA scaffolds. Studies have shown that argon plasma sterilization can be optimized to achieve sterility without significantly affecting the scaffold's morphology or molecular weight. HPGP has also been shown to effectively sterilize PLGA scaffolds without causing structural deformation or chemical modification. Plasma sterilization offers the advantage of being a low-temperature process that does not leave toxic residues like ETO.

Q5: Can I use 70% ethanol to sterilize my PLGA scaffolds?

A5: While 70% ethanol is often used as a disinfectant and can serve as a useful control in experiments because it does not significantly affect the morphology or molecular weight of the polymer, it is not considered a true sterilization method. Ethanol disinfection does not reliably eliminate all microorganisms, particularly bacterial spores and hydrophilic viruses. For

applications requiring a sterile scaffold, more robust methods like plasma, ETO, or gamma irradiation should be used. Furthermore, ethanol treatment can lead to a decrease in the mechanical properties of PLGA scaffolds.

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Action(s)
Scaffold shrinkage or deformation after sterilization.	High temperature during sterilization: Autoclaving or high-temperature ETO cycles can cause the scaffold to deform. ETO gas reaction: ETO can react with the polymer, leading to shrinkage.	Switch to a low-temperature sterilization method: Consider using low-temperature plasma, HPGP, or a validated low-temperature ETO cycle. Optimize ETO parameters: If ETO must be used, ensure the temperature and humidity are within a range that minimizes scaffold deformation.
Significant decrease in scaffold molecular weight.	Gamma irradiation: This method is known to cause substantial polymer chain scission. UV irradiation: Prolonged exposure to UV light can also lead to a reduction in molecular weight.	Choose an alternative sterilization method: Plasma sterilization has been shown to have a minimal effect on molecular weight. Reduce gamma irradiation dose: If gamma irradiation is necessary, consider using the lowest effective dose, though some degradation is still expected.
Accelerated scaffold degradation post-sterilization.	Decreased molecular weight: A lower molecular weight resulting from sterilization will lead to faster degradation. Increased hydrophilicity: Some sterilization methods can alter the surface chemistry, making it more hydrophilic and prone to faster hydrolysis.	Select a sterilization method with minimal impact on molecular weight: Plasma sterilization is a good candidate. Characterize post-sterilization degradation: Perform an in vitro degradation study to understand the new degradation profile of your sterilized scaffold.
Poor cell attachment and proliferation on sterilized scaffolds.	Residual toxicity: ETO sterilization can leave behind toxic residues if not properly	Ensure thorough aeration after ETO sterilization: Follow validated protocols to remove

	<p>aerated. Surface chemistry changes: Sterilization can alter the surface properties of the scaffold, making it less conducive to cell attachment.</p>	<p>any residual ETO. Perform surface characterization: Analyze the surface of the sterilized scaffold using techniques like contact angle measurement or XPS to assess changes in wettability and chemical composition. Consider surface modification: If necessary, apply a post-sterilization surface treatment (e.g., protein coating) to improve cytocompatibility.</p>
Inconsistent experimental results with sterilized scaffolds.	<p>Non-uniform sterilization: The sterilization process may not be uniform throughout the scaffold, especially for thick or dense constructs. Batch-to-batch variability: Inconsistent sterilization parameters between batches can lead to different effects on the scaffold.</p>	<p>Validate the sterilization process: Ensure that the chosen method and parameters provide a uniform sterilizing effect throughout the scaffold. Maintain strict process control: Document and control all sterilization parameters for each batch to ensure consistency.</p>

Data on the Effects of Sterilization Methods on PLGA Scaffold Properties

Table 1: Impact of Sterilization Methods on PLGA Scaffold Molecular Weight

Sterilization Method	Effect on Molecular Weight (Mw)	Reference(s)
Gamma Irradiation	Significant decrease (approx. 50%)	
Ethylene Oxide (ETO)	Decrease	
RFGD Plasma	Minimal to no significant change	
70% Ethanol	No significant change	
Ultraviolet (UV) Irradiation	Decrease	

- To cite this document: BenchChem. [Effect of sterilization methods on PLGA scaffold integrity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1216819#effect-of-sterilization-methods-on-plga-scaffold-integrity\]](https://www.benchchem.com/product/b1216819#effect-of-sterilization-methods-on-plga-scaffold-integrity)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com